N-(8-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carbonyl)glycine
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Overview
Description
2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid is a compound that belongs to the quinoline family. It is known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is derived from quinoline, a heterocyclic aromatic organic compound with a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid typically involves the reaction of 4,8-dihydroxyquinoline-2-carboxylic acid with glycine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of 2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinoline derivatives with ketone or aldehyde functional groups.
Reduction: Amine derivatives of the original compound.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a ligand for metabotropic glutamate receptors, which play a role in neurotransmission.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as schizophrenia.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to act as an agonist for Group II metabotropic glutamate receptors (mGlu2 and mGlu3), which are involved in modulating neurotransmission in the brain. By binding to these receptors, the compound can influence the release of neurotransmitters and affect various physiological processes .
Comparison with Similar Compounds
Similar Compounds
4,8-Dihydroxyquinoline-2-carboxylic acid: A precursor to 2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid with similar chemical properties.
Xanthurenic acid: Another quinoline derivative with biological activity, often studied for its role in tryptophan metabolism.
8-Hydroxyquinoline: A well-known compound with antimicrobial and chelating properties.
Uniqueness
2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid stands out due to its specific structure, which allows it to interact with metabotropic glutamate receptors. This unique interaction makes it a valuable compound for research in neuroscience and pharmacology .
Properties
CAS No. |
648896-17-7 |
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Molecular Formula |
C12H10N2O5 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
2-[(8-hydroxy-4-oxo-1H-quinoline-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H10N2O5/c15-8-3-1-2-6-9(16)4-7(14-11(6)8)12(19)13-5-10(17)18/h1-4,15H,5H2,(H,13,19)(H,14,16)(H,17,18) |
InChI Key |
NLRMLEVKOPBYFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)NCC(=O)O |
Origin of Product |
United States |
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